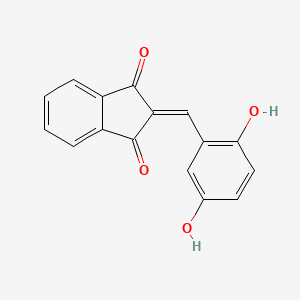

2-((2,5-Dihydroxyphenyl)methylene)indane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .

Synthesis Analysis

Indane-1,3-dione can be easily synthesized by self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) . A double propargylation of indane-1,3-dione produced a compound, which was converted by the mono functionalization of one of the two propargyl groups by a Sonogashira reaction .Chemical Reactions Analysis

Indane-1,3-dione is involved in numerous chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione . For instance, starting from indane-1,3-dione, a double propargylation of indane-1,3-dione produced a compound, which was later used for the gold-catalyzed enediyne cyclization .Applications De Recherche Scientifique

- Indane-1,3-dione derivatives serve as building blocks for designing biologically active compounds. Notably, Donepezil , used in Alzheimer’s disease treatment, and Indinavir , an AIDS medication, are based on similar structures .

- The compound’s structural resemblance to indanone, which occurs in natural products, motivates further exploration .

- It contributes to photoinitiators for polymerization processes and serves as a chromophore in non-linear optical (NLO) applications .

- Indane-1,3-dione participates in photopolymerization reactions, where light triggers polymer formation. Its unique structure enables efficient cross-linking and polymer network development .

- Researchers explore indane-1,3-dione -based structures for optical sensing applications. These compounds exhibit sensitivity to specific analytes, making them useful in biosensors and environmental monitoring .

- Indane-1,3-dione derivatives can be functionalized for bioimaging purposes. Their fluorescence properties allow visualization of biological processes at the cellular level .

- As mentioned earlier, indane-1,3-dione contributes to NLO materials. These materials exhibit non-linear responses to intense light, enabling applications in optical switches, frequency conversion, and laser technology .

Medicinal Chemistry and Drug Design

Organic Electronics

Photopolymerization

Optical Sensing

Bioimaging

Non-linear Optical (NLO) Applications

Propriétés

IUPAC Name |

2-[(2,5-dihydroxyphenyl)methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-10-5-6-14(18)9(7-10)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8,17-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQGGKTZSNMUKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)O)O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,5-Dihydroxyphenyl)methylene)indane-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine](/img/structure/B2377305.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2377311.png)

![2,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2377317.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2377318.png)

![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2377321.png)

![2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2377323.png)